4-(吡啶-3-氧基)苯酚

描述

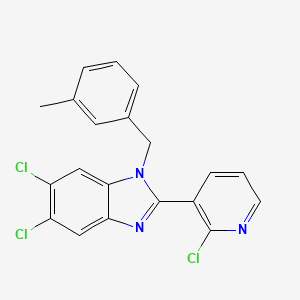

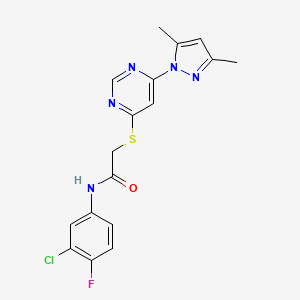

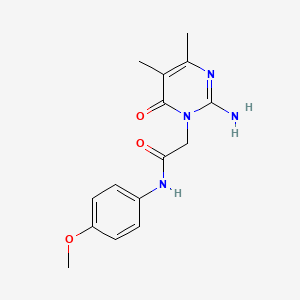

4-(Pyridin-3-yloxy)phenol , also known by its chemical formula C₁₁H₉NO₂ , is a compound with intriguing properties. Its molecular weight is approximately 187.2 g/mol . The compound features a phenolic ring linked to a pyridine moiety through an oxygen atom.

Chemical Reactions Analysis

When subjected to reactions, 4-(Pyridin-3-yloxy)phenol exhibits interesting behavior. For instance, reaction with certain compounds results in the formation of 2,3,5,6-tetrafluoro-4-(pyridin-3-yloxy)pyridine . Understanding its reactivity is essential for designing novel derivatives.

Physical And Chemical Properties Analysis

科学研究应用

催化和化学反应

- 苯的羟基化: 吡啶衍生物在苯羟基化为苯酚中起着至关重要的作用,由于与杂多酸和准液相行为的电子相互作用,提高了催化活性 (Leng, Ge, Zhou, & Wang, 2008)。

- β-消除反应: 苯酚和吡啶,包括它们的配合物,是某些酮中的 β-消除反应的有效催化剂,其中苯酚-吡啶配合物表现出很高的催化活性 (Esikova & Yufit, 1976)。

材料科学和聚合物

- 聚合物的合成和表征: 寡聚-4-[(吡啶-3-基-亚甲基)氨基]苯酚的合成显示出显著的抗菌性能和热稳定性,在材料科学中提供潜在的应用 (Kaya, Bilici, & Saçak, 2006)。

分子设计和相互作用研究

- 分子对接和 QSAR 研究: 对 4-(吡啶-3-氧基)苯酚衍生物的研究显示了分子对接和构效关系的重大见解,特别是在激酶抑制剂的背景下 (Caballero et al., 2011)。

缓蚀

- 席夫碱作为缓蚀剂: 从吡啶基取代的三唑衍生的席夫碱,包括具有 4-(吡啶-3-氧基)苯酚衍生物的席夫碱,已被确定为酸性环境中金属的有效缓蚀剂 (Ansari, Quraishi, & Singh, 2014)。

传感和检测应用

- 发光传感器: 由 4-(吡啶-3-氧基)-邻苯二甲酸和其他配体构建的镧系元素-MOF 已被合成用于选择性多响应发光传感应用,表现出高选择性和灵敏度 (Zhang et al., 2018)。

安全和危害

属性

IUPAC Name |

4-pyridin-3-yloxyphenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO2/c13-9-3-5-10(6-4-9)14-11-2-1-7-12-8-11/h1-8,13H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWPCZCUJZRRDNK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)OC2=CC=C(C=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Pyridin-3-yloxy)phenol | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-imidazol-1-yl-1-[(E)-2-(4-methylphenyl)ethenyl]sulfonylpiperidine](/img/structure/B2968171.png)

![N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)-2,3-dihydrobenzofuran-5-sulfonamide](/img/structure/B2968176.png)

![N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)furan-2-carboxamide](/img/structure/B2968180.png)

![9-(3-chloro-4-methylphenyl)-1-methyl-3-(3-phenylpropyl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B2968186.png)

![2-[2-(Trifluoromethyl)benzamido]benzamide](/img/structure/B2968188.png)